8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid
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Overview
Description
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C12H10O5 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and an oxo group on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid typically involves the oxidation of 5,6,7,8-tetrahydronaphthalene derivatives. One common method is the oxidation of 5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: More oxidized naphthalene derivatives.
Reduction: 8-Hydroxy-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid.
Substitution: Esters, amides, and other substituted derivatives.
Scientific Research Applications
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The oxo group and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 8-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Uniqueness
8-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its reactivity and potential for forming various derivatives
Properties
CAS No. |
922508-37-0 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
8-oxo-6,7-dihydro-5H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C12H10O5/c13-8-3-1-2-6-4-5-7(11(14)15)10(9(6)8)12(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
BFCFDVKUMYEPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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